Cas no 2138004-05-2 (ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate)

ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate Chemical and Physical Properties
Names and Identifiers
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- EN300-840436
- 2138004-05-2
- ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate
- ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate
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- Inchi: 1S/C12H20N4O3/c1-2-18-11(17)8-16-9(7-13)12(14-15-16)10-5-3-4-6-19-10/h10H,2-8,13H2,1H3
- InChI Key: CWZFUCOAVOAEFK-UHFFFAOYSA-N
- SMILES: O1CCCCC1C1=C(CN)N(CC(=O)OCC)N=N1
Computed Properties
- Exact Mass: 268.15354051g/mol
- Monoisotopic Mass: 268.15354051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 92.3Ų
ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840436-1.0g |
ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate |
2138004-05-2 | 95% | 1.0g |
$1442.0 | 2024-05-21 | |
Enamine | EN300-840436-0.5g |
ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate |
2138004-05-2 | 95% | 0.5g |
$1385.0 | 2024-05-21 | |
Enamine | EN300-840436-5.0g |
ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate |
2138004-05-2 | 95% | 5.0g |
$4184.0 | 2024-05-21 | |
Enamine | EN300-840436-2.5g |
ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate |
2138004-05-2 | 95% | 2.5g |
$2828.0 | 2024-05-21 | |
Enamine | EN300-840436-0.1g |
ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate |
2138004-05-2 | 95% | 0.1g |
$1269.0 | 2024-05-21 | |
Enamine | EN300-840436-0.25g |
ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate |
2138004-05-2 | 95% | 0.25g |
$1328.0 | 2024-05-21 | |
Enamine | EN300-840436-5g |
ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate |
2138004-05-2 | 5g |
$4184.0 | 2023-09-02 | ||
Enamine | EN300-840436-0.05g |
ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate |
2138004-05-2 | 95% | 0.05g |
$1212.0 | 2024-05-21 | |
Enamine | EN300-840436-1g |
ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate |
2138004-05-2 | 1g |
$1442.0 | 2023-09-02 | ||
Enamine | EN300-840436-10g |
ethyl 2-[5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-yl]acetate |
2138004-05-2 | 10g |
$6205.0 | 2023-09-02 |
ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate Related Literature
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate
Research Brief on Ethyl 2-5-(Aminomethyl)-4-(Oxan-2-yl)-1H-1,2,3-Triazol-1-ylacetate (CAS: 2138004-05-2)
Ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate (CAS: 2138004-05-2) is a novel compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.
The compound belongs to the class of 1,2,3-triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of the oxan-2-yl (tetrahydropyran) and aminomethyl groups in the structure of ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate suggests that it may exhibit enhanced bioavailability and target specificity compared to simpler triazole derivatives.
Recent studies have focused on the synthesis of this compound using click chemistry approaches, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient and regioselective formation of the 1,2,3-triazole ring, which is crucial for the compound's biological activity. Researchers have also explored modifications to the ester group (ethyl acetate) to optimize the compound's pharmacokinetic properties.
Preliminary biological evaluations have revealed that ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate exhibits promising activity against certain bacterial strains, including multidrug-resistant pathogens. Its mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, although further studies are needed to confirm this hypothesis. Additionally, the compound has shown moderate inhibitory effects on specific cancer cell lines, suggesting potential applications in oncology.
Despite these promising findings, challenges remain in the development of ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate as a therapeutic agent. Issues such as solubility, metabolic stability, and toxicity profiles need to be addressed through further structure-activity relationship (SAR) studies and preclinical testing. Researchers are also investigating the compound's potential as a scaffold for the development of targeted drug delivery systems.
In conclusion, ethyl 2-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylacetate represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural features and preliminary biological activities warrant additional research to fully elucidate its therapeutic potential and optimize its pharmacological properties. Future studies should focus on expanding the scope of its biological evaluations, improving its synthetic accessibility, and exploring its applications in combination therapies.
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